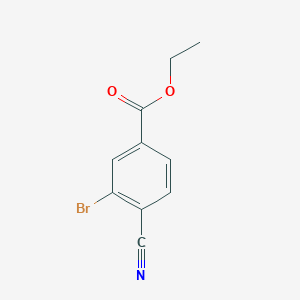

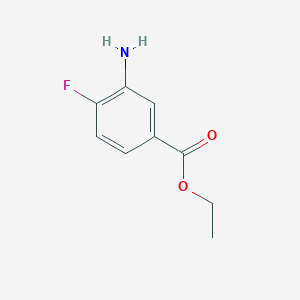

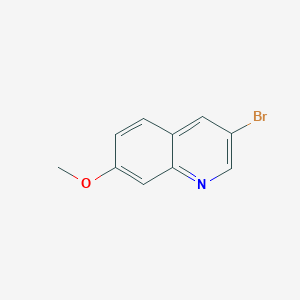

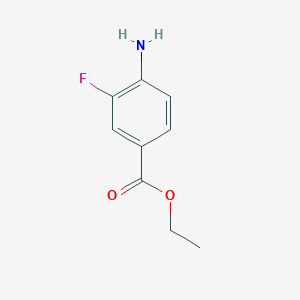

Ethyl 4-Amino-3-fluorobenzoate

概要

説明

Ethyl 4-Amino-3-fluorobenzoate is a chemical compound with the formula C₉H₁₀FNO₂ . It has a molecular weight of 183.18 g/mol . It is a type of chemical entity and a subclass of a chemical compound .

Synthesis Analysis

The synthesis of Ethyl 4-Amino-3-fluorobenzoate involves several steps. One method involves the use of 4-benzylbenzoic acid in dichloromethane, followed by the addition of oxalyl dichloride and a few drops of DMF at 0°C . The mixture is then stirred at room temperature for 3 hours. The solvents are removed to give a residue, which is dissolved in dichloromethane and added to the solution of triethylamine and Ethyl 4-Amino-3-fluorobenzoate in dichloromethane at 0°C . After stirring at room temperature for 48 hours, the mixture is washed with saturated sodium bicarbonate and 1 N HCl .Molecular Structure Analysis

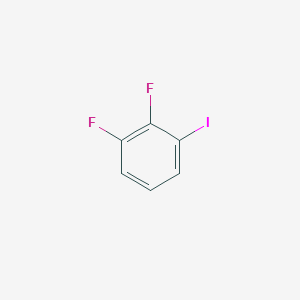

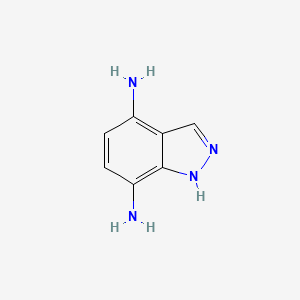

The molecular structure of Ethyl 4-Amino-3-fluorobenzoate consists of 9 carbon atoms, 10 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The canonical SMILES structure is CCOC(=O)C1=CC(=C(C=C1)N)F .Chemical Reactions Analysis

Ethyl 4-Amino-3-fluorobenzoate can undergo various chemical reactions. For instance, it can be involved in the N-arylation of 5-methoxyindole in the presence of 18-crown-6 using microwave-assisted technology .Physical And Chemical Properties Analysis

Ethyl 4-Amino-3-fluorobenzoate has a number of physical and chemical properties. It has a molar refractivity of 46.89 and a topological polar surface area (TPSA) of 52.32 Ų . It has a high GI absorption and is BBB permeant . It is not a substrate or inhibitor for various cytochrome P450 enzymes . It has a Log Po/w (iLOGP) of 1.58 .科学的研究の応用

Radiochemical Synthesis and Protein Labeling

Ethyl 4-Amino-3-fluorobenzoate is utilized in the synthesis of radiochemical compounds like N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB). This compound is used for protein labeling, particularly in the labeling of Avastin (Bevacizumab) through [18F]fluorobenzoylation. The process involves efficient preparation, high radiochemical yields, and high radiochemical purities, indicating its potential for applications in medical imaging and diagnostics (Tang, Zeng, Yu, & Kabalka, 2008).

Synthesis of Antagonists in Medicinal Chemistry

Ethyl N-[3-(2-fluoro-4-(thiazolidin-3-yl(imino)methyl)benzoyl)amino-2,2-dimethylpentanoyl]piperidine-4-acetate, a derivative of Ethyl 4-Amino-3-fluorobenzoate, has been developed as a potent and orally active fibrinogen receptor antagonist. This compound, characterized by trisubstituted beta-amino acid residue, exhibits promising potential, especially for antithrombotic treatment in the acute phase (Hayashi et al., 1998).

Development of Quinoline Derivatives

In the field of biochemistry and medicine, Ethyl 4-Amino-3-fluorobenzoate is involved in the synthesis of quinoline derivatives, known for their efficiency as fluorophores. These derivatives are used in studying various biological systems, highlighting the importance of Ethyl 4-Amino-3-fluorobenzoate in the development of sensitive and selective compounds for biochemical applications (Aleksanyan & Hambardzumyan, 2013).

Synthesis of Antitumor Agents

It plays a role in the synthesis of amino acid ester derivatives containing 5-fluorouracil, demonstrating inhibitory effects against cancer cells, specifically leukaemia HL-60 and liver cancer BEL-7402. This highlights its potential application in cancer treatment and drug development (Xiong et al., 2009).

作用機序

While the specific mechanism of action for Ethyl 4-Amino-3-fluorobenzoate is not mentioned in the search results, benzoate compounds like this one are often used as local anesthetics . They act on nerve endings and nerve trunks to reversibly block the conduction of nerve impulses, resulting in a loss of local sensation without affecting consciousness .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

ethyl 4-amino-3-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPGMDXDPJKEDGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608470 | |

| Record name | Ethyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73792-12-8 | |

| Record name | Ethyl 4-amino-3-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

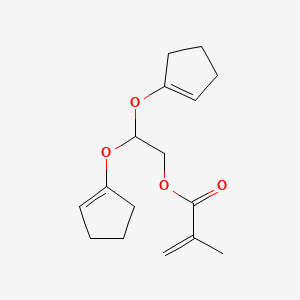

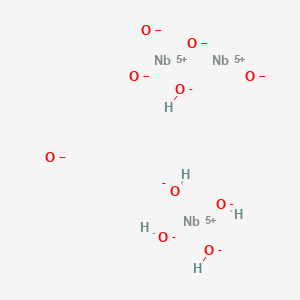

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine](/img/structure/B1592220.png)

![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1592223.png)